Cas no 1260664-22-9 (5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid)
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- 1260664-22-9
- 1H-PYRAZOLO[3,4-C]PYRIDINE-3-CARBOXYLIC ACID, 5-CHLORO-
- AKOS025290061
- P12246
- CS-0050540
- 5-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE-3-CARBOXYLICACID
- SY322435
- PB24348
- MFCD18250842
- AS-51259
-
- MDL: MFCD18250842
- Inchi: 1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
- InChI Key: NDKDFVSFMVATOK-UHFFFAOYSA-N
- SMILES: ClC1=CC2C(C(=O)O)=NNC=2C=N1
Computed Properties
- Exact Mass: 196.9992041g/mol
- Monoisotopic Mass: 196.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.9Ų
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194023-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
1260664-22-9 | 95% | 1g |
$959.50 | 2023-09-03 | |
| Chemenu | CM268934-100mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
1260664-22-9 | 95+% | 100mg |
$416 | 2021-08-18 | |
| Chemenu | CM268934-250mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
1260664-22-9 | 95+% | 250mg |
$880 | 2021-08-18 | |
| Chemenu | CM268934-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
1260664-22-9 | 95+% | 1g |
$2183 | 2021-08-18 | |
| TRC | C126060-100mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid |
1260664-22-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C126060-250mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid |
1260664-22-9 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | C126060-500mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid |
1260664-22-9 | 500mg |
$ 167.00 | 2023-04-18 | ||
| TRC | C126060-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid |
1260664-22-9 | 1g |
$ 235.00 | 2022-06-06 | ||
| Matrix Scientific | 123974-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, 95+% |
1260664-22-9 | 95+% | 1g |
$2970.00 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011712-100mg |
5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
1260664-22-9 | 97% | 100mg |
¥1160.0 | 2024-04-25 |
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Suppliers
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Recent Advances in the Study of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 1260664-22-9)
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 1260664-22-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly as a scaffold for designing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound and its derivatives, highlighting their pharmacological potential and mechanistic insights.
One of the key areas of research involving 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is its role as a building block for kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and CDK2, which are implicated in oncogenic signaling pathways. Structural optimization efforts have led to improved selectivity and pharmacokinetic properties, making these derivatives promising candidates for further preclinical evaluation.
In addition to its kinase inhibitory properties, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has been explored for its antimicrobial potential. A 2023 study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a finding that could pave the way for new antibiotics in an era of increasing antimicrobial resistance.
Another notable development is the use of 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid in the design of small-molecule modulators of protein-protein interactions (PPIs). PPIs are challenging targets due to their large and often flat binding surfaces, but recent work has shown that rigid, heterocyclic scaffolds like this compound can effectively disrupt key interactions involved in disease processes. For example, a 2022 study in ACS Chemical Biology demonstrated that derivatives of this compound could inhibit the interaction between p53 and MDM2, a critical regulatory axis in cancer.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and scalable routes to produce 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and its derivatives. Green chemistry approaches, such as microwave-assisted synthesis and catalytic methods, have been employed to reduce reaction times and improve yields. These innovations are crucial for enabling larger-scale production and facilitating further biological evaluation.
In conclusion, 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 1260664-22-9) represents a versatile scaffold with diverse pharmacological applications. Ongoing research continues to uncover new therapeutic opportunities for this compound and its derivatives, particularly in the areas of kinase inhibition, antimicrobial therapy, and modulation of protein-protein interactions. Future studies should focus on advancing the most promising candidates through preclinical development and addressing any remaining challenges related to selectivity, toxicity, and drug-like properties.
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